

# WYE-28 (C<sub>30</sub>H<sub>34</sub>N<sub>8</sub>O<sub>5</sub>): A Technical Guide to its Molecular Structure and Activity

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## Compound of Interest

Compound Name: *mTOR inhibitor WYE-28*

Cat. No.: *B15540991*

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## Abstract

WYE-28 is a potent and highly selective, ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and metabolism. This technical guide provides an in-depth overview of the molecular structure of WYE-28, alongside detailed experimental protocols for its synthesis and biological evaluation. Furthermore, it elucidates the compound's interaction with the PI3K/Akt/mTOR signaling pathway, a central axis in cellular regulation frequently dysregulated in cancer.

## Molecular Structure and Physicochemical Properties

WYE-28, with the chemical formula C<sub>30</sub>H<sub>34</sub>N<sub>8</sub>O<sub>5</sub>, is a complex heterocyclic molecule belonging to the pyrazolopyrimidine class of kinase inhibitors. Its systematic IUPAC name is 4-[6-[4-[[[4-(hydroxymethyl)phenyl]amino]carbonyl]amino]phenyl]-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinecarboxylic acid, methyl ester.<sup>[1]</sup> The structural integrity and specific arrangement of its constituent rings and functional groups are pivotal to its high-affinity binding to the ATP pocket of mTOR.

Property	Value	Reference
Molecular Formula	C30H34N8O5	[1]
IUPAC Name	4-[6-[4-[[[4-(hydroxymethyl)phenyl]amino]carbonyl]amino]phenyl]-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinecarboxylic acid, methyl ester	[1]
Molecular Weight	586.64 g/mol	[2]
CAS Number	1062172-60-4	[1]
Appearance	Crystalline solid	[1]
Solubility	Soluble in DMSO	

## Biological Activity and Quantitative Data

WYE-28 exhibits remarkable potency and selectivity as an mTOR inhibitor. Its mechanism of action is ATP-competitive, meaning it directly competes with adenosine triphosphate for binding to the kinase domain of mTOR, thereby preventing the phosphorylation of downstream substrates.[2]

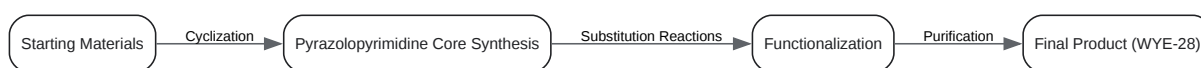
Target	IC50	Selectivity	Reference
mTOR	0.08 nM	> 75-fold vs. PI3K $\alpha$	[2]
PI3K $\alpha$	6 nM	[2]	
Metabolic Stability			
Nude Mouse Microsomes (T1/2)	13 min	[2]	
Cellular Activity			
LNCaP Cell Growth Inhibition (IC50)	<1 nM	[1]	

## Experimental Protocols

### Chemical Synthesis of WYE-28

The synthesis of WYE-28 involves a multi-step process culminating in the formation of the pyrazolopyrimidine core and subsequent functionalization. The following is a generalized protocol based on the synthesis of related pyrazolopyrimidine inhibitors.

#### Workflow for the Synthesis of WYE-28



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Caption: A simplified workflow for the chemical synthesis of WYE-28.

#### Protocol:

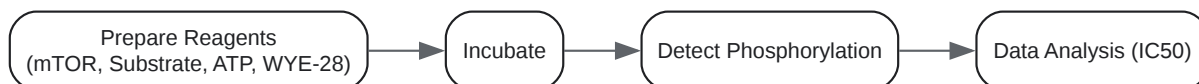
- **Synthesis of the Pyrazolopyrimidine Core:** The synthesis is initiated by the condensation of a substituted hydrazine with a pyrimidine derivative to form the pyrazolo[3,4-d]pyrimidine scaffold.
- **Introduction of the Morpholine Moiety:** The morpholine group is introduced at the C4 position of the pyrazolopyrimidine core via nucleophilic aromatic substitution.
- **Coupling of the Phenylurea Moiety:** The 6-position of the pyrazolopyrimidine is functionalized with a phenylurea group through a series of coupling reactions, typically involving a boronic acid intermediate and a palladium catalyst.
- **Attachment of the Piperidinecarboxylate Group:** The piperidine-1-carboxylic acid methyl ester is attached to the N1 position of the pyrazole ring.
- **Final Purification:** The crude product is purified by column chromatography to yield WYE-28 as a crystalline solid.

Note: For a detailed, step-by-step synthesis protocol, please refer to the primary literature by Zask, A., et al. (2009) in the Journal of Medicinal Chemistry.<sup>[1]</sup>

## mTOR Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of WYE-28 against the mTOR kinase.

### Workflow for mTOR Kinase Inhibition Assay



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Caption: A general workflow for an in vitro mTOR kinase inhibition assay.

### Protocol:

- **Reagent Preparation:** Prepare a reaction buffer containing a purified, active mTOR enzyme, a suitable substrate (e.g., a peptide derived from a known mTOR substrate like 4E-BP1), and ATP. Prepare serial dilutions of WYE-28 in DMSO.
- **Reaction Initiation:** In a microplate, combine the mTOR enzyme, substrate, and varying concentrations of WYE-28. Initiate the kinase reaction by adding ATP.
- **Incubation:** Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.
- **Detection:** Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as an antibody-based detection system (e.g., ELISA or TR-FRET) with a phospho-specific antibody or by measuring ATP depletion using a luminescent assay.
- **Data Analysis:** Plot the percentage of inhibition against the logarithm of the WYE-28 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## LNCaP Cell Proliferation Assay

This protocol describes a method to assess the anti-proliferative effect of WYE-28 on the LNCaP prostate cancer cell line.

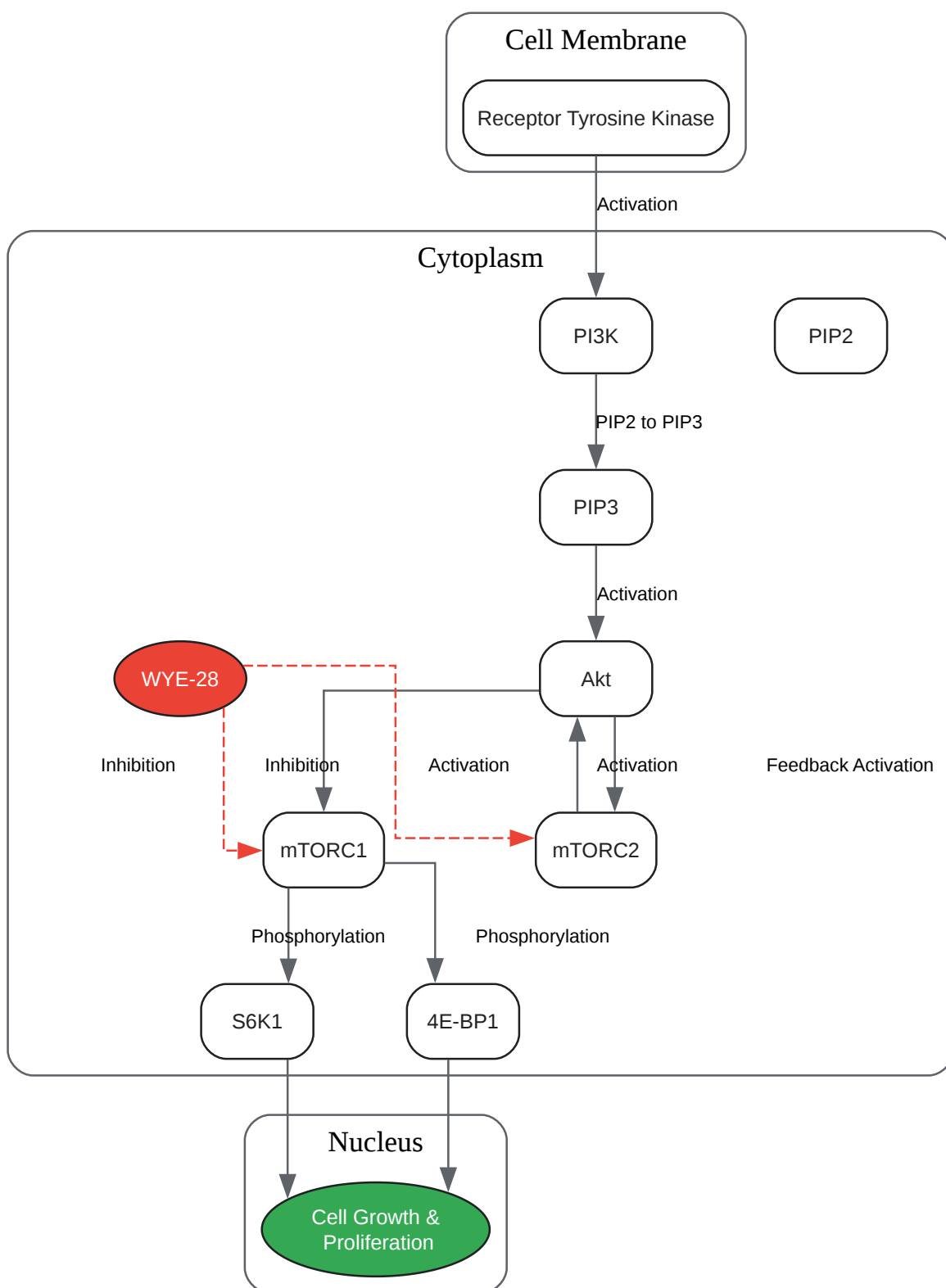
Protocol:

- **Cell Culture:** Culture LNCaP cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- **Cell Seeding:** Seed the LNCaP cells into 96-well plates at a density of approximately 5,000 cells per well and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with serial dilutions of WYE-28 (typically ranging from picomolar to micromolar concentrations) for 72 hours.
- **Viability Assessment:** After the incubation period, assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like resazurin. These assays measure the metabolic activity of viable cells.
- **Data Analysis:** Measure the absorbance or fluorescence and calculate the percentage of cell growth inhibition relative to untreated control cells. Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the drug concentration.

## Signaling Pathway Analysis

WYE-28 exerts its biological effects by inhibiting mTOR, a central node in the PI3K/Akt/mTOR signaling pathway. This pathway is critical for regulating cell growth, proliferation, survival, and angiogenesis.

The PI3K/Akt/mTOR Signaling Pathway



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Caption: WYE-28 inhibits both mTORC1 and mTORC2 complexes within the PI3K/Akt/mTOR pathway.

In this pathway, growth factor signaling activates receptor tyrosine kinases (RTKs), leading to the recruitment and activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-biphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to recruit and activate Akt (also known as protein kinase B). Activated Akt, in turn, phosphorylates and activates mTOR, which exists in two distinct complexes: mTORC1 and mTORC2.

- mTORC1 primarily regulates cell growth by promoting protein synthesis through the phosphorylation of S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).
- mTORC2 is involved in cell survival and proliferation, in part by phosphorylating and activating Akt in a feedback loop.

By inhibiting both mTORC1 and mTORC2, WYE-28 effectively blocks these critical downstream signaling events, leading to the suppression of cell growth and proliferation. This dual inhibitory action makes WYE-28 a valuable tool for cancer research and a potential therapeutic agent.

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## References

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